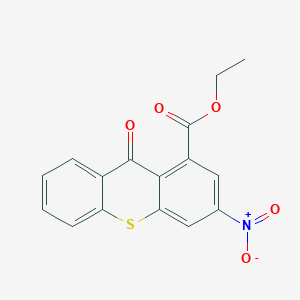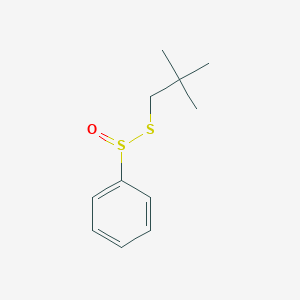
Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester is a chemical compound with the molecular formula C11H16OS2. It consists of 16 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester typically involves the reaction of benzenesulfinyl chloride with 2,2-dimethylpropyl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include sulfonic acids, sulfoxides, thiols, and sulfides .
科学研究应用
Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems. It is also used as a probe to study enzyme-catalyzed reactions involving sulfur atoms.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs targeting sulfur-containing biomolecules.
作用机制
The mechanism of action of Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s effects are mediated through pathways involving sulfur chemistry, such as redox reactions and thiol-disulfide exchange reactions .
相似化合物的比较
Benzenesulfinothioic acid, S-(2,2-dimethylpropyl) ester can be compared with other similar compounds, such as:
Benzenesulfinic acid: Lacks the ester group and has different reactivity and applications.
Benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinothioic ester, leading to different chemical properties and uses.
Thiobenzoic acid: Contains a thiol group instead of a sulfinothioic ester, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds .
属性
CAS 编号 |
80319-00-2 |
|---|---|
分子式 |
C11H16OS2 |
分子量 |
228.4 g/mol |
IUPAC 名称 |
2,2-dimethylpropylsulfanylsulfinylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)9-13-14(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
FXMFAMFGZQNJNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CSS(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
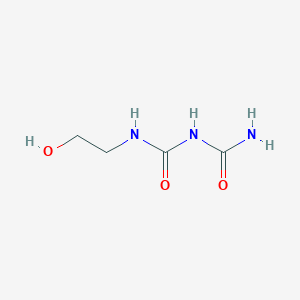
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
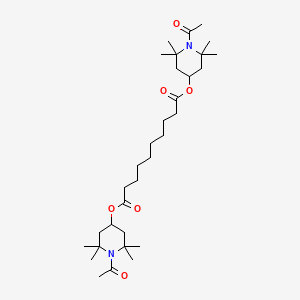

![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
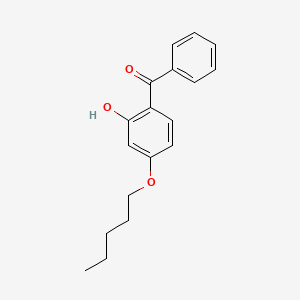
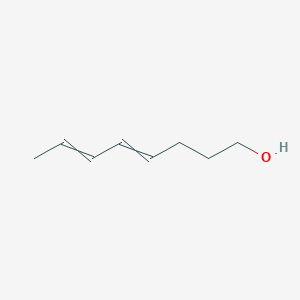

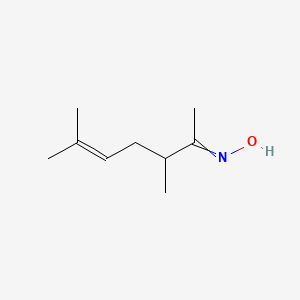
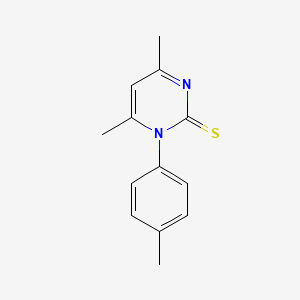
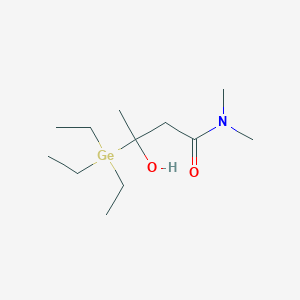
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
